2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide
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Overview
Description
(S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide is a compound that features a furan ring, an amino group, and a propanamide moiety. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide typically involves the condensation of 2-(tert-butoxycarbonylamido)-3-(furan-2-yl)propanoic acid with amines, followed by hydrolysis of the resultant N-substituted Boc-furylalanine acid amides in the presence of hydrochloric acid and dioxane . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides and esters.
Scientific Research Applications
(S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a plant growth regulator and herbicide.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process . Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroacetamido)-3-(furan-2-yl)propanamides
- 2-(Chloroacetamido)-3-(furan-2-yl)propanoic acid
- Furan-2-carbaldehyde
Uniqueness
(S)-2-Amino-N-(2-(furan-2-yl)-2-oxoethyl)propanamide stands out due to its unique combination of a furan ring, an amino group, and a propanamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C9H12N2O3/c1-6(10)9(13)11-5-7(12)8-3-2-4-14-8/h2-4,6H,5,10H2,1H3,(H,11,13) |
InChI Key |
YIMQYLJPUKLMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CO1)N |
Origin of Product |
United States |
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